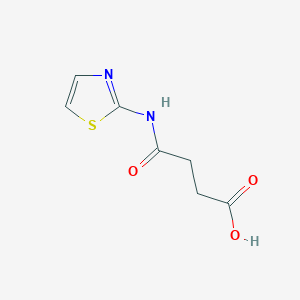

N-Thiazol-2-yl-succinamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of thiazole derivatives, including N-Thiazol-2-yl-succinamic acid and its related compounds, often involves nucleophilic addition reactions to imines derived from thiazole or the condensation of amino-benzothiazoles with succinyl succinic ester. For instance, an efficient synthesis approach reported involved the reaction of phosphorous species with thiazole-derived imines, highlighting the versatility and reactivity of the thiazole ring in forming complex structures (Olszewski & Boduszek, 2010). Additionally, Radulescu et al. (2005) demonstrated an original method for synthesizing compact condensed systems by condensing amino-benzothiazoles with succinyl succinic ester, indicating a novel pathway for generating thiazole-containing molecules.

Aplicaciones Científicas De Investigación

Antibacterial Activity

- Summary of Application : Thiazole derivatives, such as N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, have been synthesized and investigated for their antibacterial activity . These molecules combine thiazole and sulfonamide, groups with known antibacterial activity .

- Methods of Application : These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

- Results or Outcomes : Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .

Diverse Biological Activities

- Summary of Application : Thiazoles have been found to have diverse biological activities . They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- Methods of Application : This involves the design and development of different thiazole derivatives .

- Results or Outcomes : The development of these thiazole derivatives has led to the creation of drugs with lesser side effects .

Antimicrobial Activity

- Summary of Application : Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity . These molecules combine thiazole and sulfonamide, groups with known antimicrobial activity .

- Methods of Application : These molecules are investigated for their antimicrobial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

- Results or Outcomes : Several of the synthesized compounds display potent antimicrobial activity. The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Antineoplastic Activity

- Summary of Application : Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug .

- Methods of Application : This involves the design and development of different thiazole derivatives .

- Results or Outcomes : The development of these thiazole derivatives has led to the creation of drugs with lesser side effects .

Antimicrobial Activity

- Summary of Application : Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity . These molecules combine thiazole and sulfonamide, groups with known antimicrobial activity .

- Methods of Application : These molecules are investigated for their antimicrobial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

- Results or Outcomes : Several of the synthesized compounds display potent antimicrobial activity. The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Anti-inflammatory Activity

- Summary of Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides have been synthesized and evaluated for their anti-inflammatory activity .

- Methods of Application : This involves the design and development of different thiazole derivatives .

- Results or Outcomes : The development of these thiazole derivatives has led to the creation of drugs with lesser side effects .

Propiedades

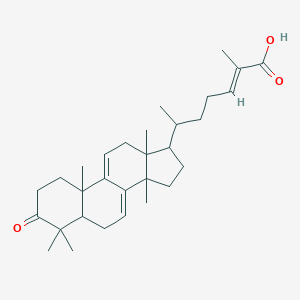

IUPAC Name |

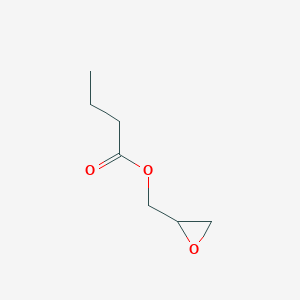

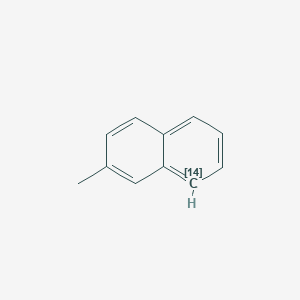

4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGZMBKMJRZLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292202 |

Source

|

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Thiazol-2-yl-succinamic acid | |

CAS RN |

19692-00-3 |

Source

|

| Record name | 19692-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)